molecular formula C10H13NO B1293997 3-(Benzyloxy)azetidine CAS No. 897086-95-2

3-(Benzyloxy)azetidine

Cat. No.: B1293997
CAS No.: 897086-95-2
M. Wt: 163.22 g/mol
InChI Key: FJVSSNCNHKAMHI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)azetidine is an organic compound with the chemical formula C11H15NO. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. This compound is known for its significant ring strain, which drives its unique reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as drugs and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)azetidine typically involves the reaction of azetidine with benzyl bromide. One common method uses 3 equivalents of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio). This method provides a good yield of the product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out under inert gas (nitrogen or argon) to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(Benzyloxy)azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of bioactive compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler analogue with similar ring strain but different reactivity.

    Aziridine: Another nitrogen-containing three-membered ring compound with higher ring strain.

    Oxetane: A four-membered oxygen-containing ring with different chemical properties.

Uniqueness

3-(Benzyloxy)azetidine is unique due to its benzyloxy group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

3-phenylmethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSSNCNHKAMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311058
Record name 3-(Phenylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897086-95-2
Record name 3-(Phenylmethoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897086-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxyazetidine-1-carboxylate (3.0 g) was mixed with THF (30 ml), and sodium hydride (55% suspended in oil) (600 mg) was added thereto, followed by stirring at room temperature for 10 minutes. Benzyl bromide (2.5 ml) was added thereto, followed by stirring at room temperature for 3 hours. Water and EtOAc were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was mixed with DCE (30 ml), and TFA (15 g) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure and purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 3-(benzyloxy)azetidine (2.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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